N-(1-cyano-1,2-dimethylpropyl)-2-({5-[(2-ethoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
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Overview
Description
N-(2-Cyano-3-methylbutan-2-yl)-2-((5-((2-ethoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyano-3-methylbutan-2-yl)-2-((5-((2-ethoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the thiadiazole ring through cyclization reactions.
- Introduction of the ethoxyphenyl group via nucleophilic substitution.
- Attachment of the cyano and methylbutan groups through alkylation reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
- Use of catalysts to enhance reaction rates.
- Control of temperature and pressure to favor desired reaction pathways.
- Purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Cyano-3-methylbutan-2-yl)-2-((5-((2-ethoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the cyano group to amines.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Use of reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Use of halogenating agents or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-Cyano-3-methylbutan-2-yl)-2-((5-((2-ethoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Cyano-3-methylbutan-2-yl)-2-((5-((2-phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide
- N-(2-Cyano-3-methylbutan-2-yl)-2-((5-((2-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide
Uniqueness
N-(2-Cyano-3-methylbutan-2-yl)-2-((5-((2-ethoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide is unique due to the presence of the ethoxyphenyl group, which may confer distinct biological properties compared to its analogs. This uniqueness can be explored in terms of its binding affinity, selectivity, and overall biological activity.
Properties
Molecular Formula |
C18H23N5O2S2 |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[[5-(2-ethoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C18H23N5O2S2/c1-5-25-14-9-7-6-8-13(14)20-16-22-23-17(27-16)26-10-15(24)21-18(4,11-19)12(2)3/h6-9,12H,5,10H2,1-4H3,(H,20,22)(H,21,24) |
InChI Key |
CNESDHQEANMEQP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=NN=C(S2)SCC(=O)NC(C)(C#N)C(C)C |
Origin of Product |
United States |
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